molecular formula C14H17BrNO3+ B12813074 Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide

Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide

Katalognummer: B12813074
Molekulargewicht: 327.19 g/mol
InChI-Schlüssel: DSLLHVISNOIYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide is a chemical compound with the molecular formula C14H16BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide typically involves the reaction of 6-methoxyquinoline with ethyl bromoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The reaction can be represented as follows:

[ \text{6-Methoxyquinoline} + \text{Ethyl bromoacetate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(6-methoxyquinolin-4-yl)acetate: A similar compound with a different substitution pattern on the quinoline ring.

    Quinoline N-oxide derivatives: Compounds with an oxidized quinoline ring.

    Dihydroquinoline derivatives: Reduced forms of quinoline.

Uniqueness

Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C14H17BrNO3+

Molekulargewicht

327.19 g/mol

IUPAC-Name

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide

InChI

InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;

InChI-Schlüssel

DSLLHVISNOIYHR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.